molecular formula C15H21N5O B2917121 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one CAS No. 2034459-78-2

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one

Cat. No. B2917121
CAS RN: 2034459-78-2
M. Wt: 287.367
InChI Key: HGCRRYRUDIILES-UHFFFAOYSA-N
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Description

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one, also known as MPP, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. MPP is a small molecule that belongs to the class of piperidine derivatives and has been shown to have a wide range of pharmacological activities. In

Scientific Research Applications

Synthesis and Chemical Characterization

A novel combinatorial library of fused pyran derivatives, incorporating structures similar to the compound of interest, was synthesized using a one-pot three-component cyclocondensation reaction. This process involved 5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, active methylene compounds, and enolizable ketones/phenols, with piperidine as a basic catalyst. The synthesized compounds were characterized by elemental analysis and various spectroscopic methods, highlighting the compound's relevance in chemical synthesis and characterization studies (Kalaria, Satasia, & Raval, 2014).

Biological Screening

The same study also explored the biological applications of the synthesized compounds, including their antibacterial activity against pathogenic strains of bacteria and fungi, antituberculosis activity against Mycobacterium tuberculosis H37Rv, and antimalarial activity against Plasmodium falciparum. This demonstrates the compound's potential in contributing to the development of new antibacterial, antituberculosis, and antimalarial agents (Kalaria, Satasia, & Raval, 2014).

Molecular Interaction Studies

Another study focused on the molecular interaction of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. Through conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models, the study provided insights into the steric and electrostatic interactions that dominate the binding of these compounds to the receptor, which could inform the design of receptor-specific drugs (Shim et al., 2002).

Physiologically Based Pharmacokinetic Modeling

The compound also finds application in pharmacokinetic modeling, as seen in a study involving TBPT, a serotonin-4 receptor partial agonist, and its metabolites. The study utilized in vitro metabolism, binding, and permeability data in static and dynamic physiologically based pharmacokinetic (PBPK) models to project plasma metabolite/parent ratios, demonstrating the compound's utility in predicting drug metabolism and distribution in humans (Obach et al., 2018).

properties

IUPAC Name

1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-12(20-8-3-7-16-20)15(21)19-10-4-13(5-11-19)14-6-9-18(2)17-14/h3,6-9,12-13H,4-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCRRYRUDIILES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=NN(C=C2)C)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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